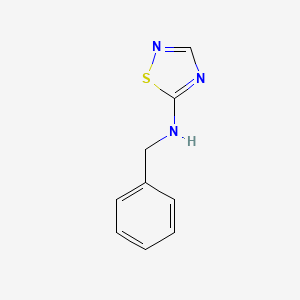

N-benzyl-1,2,4-thiadiazol-5-amine

Description

N-Benzyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a benzyl group at the 5-amino position. The compound is synthesized via standard procedures involving condensation reactions, as demonstrated in the synthesis of N-benzyl-3-phenyl-1,2,4-thiadiazol-5-amine (3aq), which exhibits distinct NMR characteristics (δ 9.04, 8.13–8.09, 7.48, 7.44–7.35, 7.33–7.28, and 4.62 in DMSO) . Its structural versatility allows for diverse substitutions, enabling tailored biological activity.

Properties

IUPAC Name |

N-benzyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-2-4-8(5-3-1)6-10-9-11-7-12-13-9/h1-5,7H,6H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRVTZVYMUUUGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=NS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with the thioacylation of amidines using aryl isothiocyanates or dithioesters. For This compound , benzyl-substituted amidines react with phenyl isothiocyanate in DMF under inert conditions. NaH acts as a strong base, deprotonating DMF to generate a carbamoyl anion, which initiates radical-mediated cyclization. Key steps include:

-

Thioacylation : Formation of a thioacylamidine intermediate.

-

Cyclization : Intramolecular dehydrogenative coupling to form the thiadiazole ring.

Table 1: Optimization Parameters for NaH–DMF Method

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | NaH (2.0 equiv) | 78–85 |

| Solvent | DMF | 82 |

| Temperature | 80°C | 85 |

| Reaction Time | 12–16 h | 80 |

This method achieves yields up to 85% and avoids transition metals, making it environmentally favorable.

Solid-Phase Synthesis Using Phosphorus Pentachloride

A patent by CN103936691A (2014) describes a solid-phase synthesis for 2-amino-5-substituted-1,3,4-thiadiazoles. While originally designed for 1,3,4-thiadiazoles, this approach can be adapted for 1,2,4 isomers by modifying precursor selection.

Adaptation for 1,2,4-Thiadiazoles

-

Grinding Method : Equimolar amounts of thiosemicarbazide , benzylcarboxylic acid , and PCl₅ are ground at room temperature.

-

Cyclization : The crude product is treated with alkaline solution (pH 8–8.2) to induce ring closure.

Table 2: Solid-Phase Synthesis Parameters

| Component | Molar Ratio | Role |

|---|---|---|

| Thiosemicarbazide | 1.0 | Nitrogen source |

| Benzylcarboxylic acid | 1.1 | Benzyl donor |

| PCl₅ | 1.1 | Cyclizing agent |

Yields exceed 91% for 1,3,4-thiadiazoles, but adapting this for 1,2,4 isomers requires further optimization.

Nucleophilic Substitution on Preformed Thiadiazole Cores

A classical approach involves functionalizing preformed 1,2,4-thiadiazole cores. For example, 5-amino-1,2,4-thiadiazole can undergo benzylation via nucleophilic substitution.

Protocol and Challenges

-

Substrate Preparation : 5-Nitro-1,2,4-thiadiazole is reduced to 5-amino-1,2,4-thiadiazole.

-

Benzylation : Reaction with benzyl bromide in the presence of NaOMe/MeOH.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: The benzyl group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Substitution reactions often require catalysts or specific reagents, such as alkyl halides for alkylation or acyl chlorides for acylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzyl or amine moieties.

Scientific Research Applications

Antimicrobial Properties

Compounds containing the thiadiazole ring have shown significant antimicrobial activity. N-benzyl-1,2,4-thiadiazol-5-amine derivatives have been studied for their effectiveness against various pathogens. Research indicates that modifications at the 5-position of the thiadiazole ring can enhance antibacterial and antifungal properties.

Case Study:

In a study by Shah et al., several derivatives of 1,2,4-thiadiazole were synthesized and tested for antimicrobial activity. The introduction of different substituents improved efficacy against Gram-positive and Gram-negative bacteria. For instance, compounds with para-nitrophenyl substitutions exhibited notable antibacterial activity comparable to standard antibiotics like ampicillin .

Neurodegenerative Disease Treatment

This compound derivatives are being explored as potential therapeutic agents for neurodegenerative diseases such as Alzheimer's disease. These compounds are believed to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer’s pathology.

Research Findings:

A patent (EP2628734A2) discusses the synthesis of 5-amino-[1,2,4]thiadiazole derivatives that demonstrate neuroprotective effects by modulating amyloid-beta aggregation . This suggests that this compound could serve as a scaffold for developing multi-targeted drugs aimed at neurodegenerative conditions.

Pesticidal Activity

The thiadiazole moiety has been associated with various agricultural applications, particularly in developing new pesticides. Compounds like this compound may exhibit herbicidal or fungicidal properties.

Data Table: Potential Pesticidal Activity

| Compound | Target Organism | Activity Level | Reference |

|---|---|---|---|

| This compound | Various fungi | Moderate | |

| 5-(p-Nitrophenyl)-1,2,4-thiadiazole | Fungal strains | High |

Polymer Chemistry

This compound can be utilized in synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of thiadiazole units into polymer backbones can lead to materials with unique electronic and optical characteristics.

Case Study:

Recent studies have demonstrated that polymers containing thiadiazole units exhibit improved conductivity and thermal properties compared to traditional polymers . This opens avenues for applications in electronic devices and sensors.

Mechanism of Action

The mechanism of action of N-benzyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a selective inhibitor of the STAT3 pathway, where it binds to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription . This mechanism is particularly relevant in the context of cancer treatment, where overactive STAT3 signaling is a common feature.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro, chloro) enhance thermal stability, as seen in the high melting point of 3b (220–222°C) .

- Aromatic N-substituents (e.g., benzyl, phenyl) improve solubility in organic solvents, facilitating drug formulation .

- Pyridyl substituents at the 3-position correlate with potent antiparasitic activity, as demonstrated by EC50 values below 100 nM in di(pyridin-2-yl) derivatives .

Critical Analysis of Structural Trends

- Bioactivity vs. Substituent Size : Bulky groups (e.g., benzyl) may hinder target binding, whereas smaller groups (e.g., methyl) improve pharmacokinetics, as seen in N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine (CAS 157842-92-7) .

- Halogen Effects : Chloro and bromo substituents enhance antiparasitic potency but may increase toxicity .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.